molecular formula C11H10FN B11917232 8-Fluoro-2,6-dimethylquinoline

8-Fluoro-2,6-dimethylquinoline

Cat. No.: B11917232
M. Wt: 175.20 g/mol
InChI Key: QXCXMKZDZMCBEY-UHFFFAOYSA-N
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Description

8-Fluoro-2,6-dimethylquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-2,6-dimethylquinoline typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst .

Industrial Production Methods: Industrial production methods often employ greener and more sustainable chemical processes. These include multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis with eco-friendly and reusable catalysts .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-2,6-dimethylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

8-Fluoro-2,6-dimethylquinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-Fluoro-2,6-dimethylquinoline involves its interaction with various molecular targets and pathways. For instance, it can inhibit bacterial DNA-gyrase and topoisomerase IV, leading to the disruption of bacterial DNA replication and transcription. This specific mechanism of action makes it effective against bacterial strains resistant to other classes of antibacterial drugs .

Comparison with Similar Compounds

  • 6-Fluoro-2,6-dimethylquinoline
  • 8-Fluoro-2,3-dimethylquinoline
  • 6,8-Difluoro-2,6-dimethylquinoline

Comparison: 8-Fluoro-2,6-dimethylquinoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Compared to its analogs, it may exhibit different levels of antibacterial, antimalarial, and antineoplastic activities, making it a valuable compound for further research and development .

Properties

Molecular Formula

C11H10FN

Molecular Weight

175.20 g/mol

IUPAC Name

8-fluoro-2,6-dimethylquinoline

InChI

InChI=1S/C11H10FN/c1-7-5-9-4-3-8(2)13-11(9)10(12)6-7/h3-6H,1-2H3

InChI Key

QXCXMKZDZMCBEY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2F)C

Origin of Product

United States

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